SARS-CoV-2 nsp13-IN-1

nsp13 helicase ATPase inhibition SARS-CoV-2 antiviral

Select SARS-CoV-2 nsp13-IN-1 for unambiguous nsp13 helicase studies. This tool compound exclusively inhibits ssDNA‑stimulated ATPase (IC50 = 6 μM) without suppressing basal ATPase, eliminating confounding dual‑inhibition effects seen with alternatives like nsp13‑IN‑4. Its high DMSO solubility (41.67 mg/mL) simplifies dose‑response preparation. Use as a selectivity benchmark in SAR campaigns or as a reference control in HTS assays requiring a clean ATPase‑discrimination window.

Molecular Formula C27H20N4O2
Molecular Weight 432.483
CAS No. 1005304-44-8
Cat. No. B2725929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 nsp13-IN-1
CAS1005304-44-8
Molecular FormulaC27H20N4O2
Molecular Weight432.483
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H20N4O2/c1-18-29-25-24(8-5-17-28-25)27(33)31(18)23-15-13-22(14-16-23)30-26(32)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-17H,1H3,(H,30,32)
InChIKeyYQMFYRIEVDLXHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2 nsp13-IN-1 (CAS 1005304-44-8) for SARS-CoV-2 Helicase Inhibition Research: Procurement Specifications and Baseline Activity


SARS-CoV-2 nsp13-IN-1 (CAS 1005304-44-8, compound C1) is a small-molecule inhibitor that targets the non-structural protein 13 (nsp13) helicase of SARS-CoV-2 . This compound, with molecular formula C27H20N4O2 and molecular weight 432.47 g/mol, is supplied as a white to off-white solid and functions as a biochemical tool for investigating nsp13 helicase activity and viral replication mechanisms .

Why SARS-CoV-2 nsp13-IN-1 Cannot Be Substituted with Generic nsp13 Helicase Inhibitors


SARS-CoV-2 nsp13-IN-1 exhibits a distinct functional selectivity profile that is not uniformly shared across other nsp13 helicase inhibitors. While many nsp13-targeting compounds inhibit both ssDNA-stimulated ATPase activity and basal ssDNA-independent ATPase activity, SARS-CoV-2 nsp13-IN-1 selectively inhibits only ssDNA+ ATPase without affecting ssDNA− ATPase activity . This mechanistic distinction matters for experiments that require parsing ATPase contributions to helicase function versus nucleic-acid-stimulated activity. Substituting with an alternative nsp13 inhibitor that lacks this selectivity profile may confound data interpretation by introducing dual-inhibition effects that SARS-CoV-2 nsp13-IN-1 does not produce .

SARS-CoV-2 nsp13-IN-1 vs nsp13-IN-4 and SSYA10-001: Head-to-Head Potency, Selectivity, and Solubility Comparisons for Helicase Inhibitor Procurement


SARS-CoV-2 nsp13-IN-1 Exhibits 9.5-Fold Greater Potency Against ssDNA+ ATPase than nsp13-IN-4

SARS-CoV-2 nsp13-IN-1 inhibits nsp13 ssDNA+ ATPase activity with an IC50 of 6 μM [1]. In contrast, SARS-CoV-2 nsp13-IN-4 (C4(d)) inhibits the same enzymatic activity with an IC50 of 57 μM [2]. This represents a 9.5-fold difference in inhibitory potency under comparable in vitro biochemical assay conditions.

nsp13 helicase ATPase inhibition SARS-CoV-2 antiviral

SARS-CoV-2 nsp13-IN-1 Demonstrates Exclusive ssDNA+ ATPase Selectivity; nsp13-IN-4 and SSYA10-001 Lack This Functional Discrimination

SARS-CoV-2 nsp13-IN-1 selectively inhibits ssDNA+ ATPase (IC50 = 6 μM) while exhibiting no inhibition of ssDNA− ATPase activity . In comparison, SARS-CoV-2 nsp13-IN-4 inhibits both ssDNA+ ATPase (IC50 = 57 μM) and ssDNA− ATPase (IC50 = 240 μM) [1]. SSYA10-001, another widely used nsp13 inhibitor, blocks dsRNA unwinding (IC50 = 5.7 μM) and dsDNA unwinding (IC50 = 5.3 μM) with minimal ATPase inhibition (>3 μM) .

ATPase selectivity helicase mechanism nsp13 inhibitor

SARS-CoV-2 nsp13-IN-1 Offers Significantly Higher DMSO Solubility than nsp13-IN-4 for In Vitro Assay Compatibility

SARS-CoV-2 nsp13-IN-1 exhibits DMSO solubility of 41.67 mg/mL (96.35 mM), enabling preparation of concentrated stock solutions for dose-response assays . In contrast, SARS-CoV-2 nsp13-IN-4 demonstrates DMSO solubility of approximately 6.2 mg/mL (data from vendor specifications), a roughly 6.7-fold lower solubility .

compound solubility DMSO formulation in vitro assay preparation

SARS-CoV-2 nsp13-IN-1 Occupies an Intermediate Potency Position Among nsp13 Helicase Inhibitors, Balancing Activity and Chemical Tractability

Among commercially available nsp13 helicase inhibitors, SARS-CoV-2 nsp13-IN-1 (IC50 = 6 μM) occupies an intermediate potency position. More potent compounds have been reported, including ellagic acid (IC50 = 0.67 μM), B3 (IC50 = 0.98 μM), and A16 (IC50 = 1.25 μM) [1], as well as SSYA10-001 (helicase IC50 = 3.5 μM) . Less potent alternatives include curcumin (IC50 = 12.23 μM), efaproxiral (IC50 = 12.47 μM), fenretinide (IC50 = 13.63 μM), wedelolactone (IC50 = 14.91 μM) [2], and SARS-CoV-2 nsp13-IN-2 (IC50 = 42 μM) . SARS-CoV-2 nsp13-IN-1 offers a balance of moderate potency and well-defined selectivity.

nsp13 inhibitor potency SARS-CoV-2 helicase chemical probe selection

SARS-CoV-2 nsp13-IN-1 vs. nsp13-IN-4: Differential ATPase Inhibition Ratios (ssDNA− / ssDNA+) Inform Experimental Design

SARS-CoV-2 nsp13-IN-1 exhibits a selectivity ratio where ssDNA− ATPase activity is completely unaffected (ratio effectively infinite). In contrast, SARS-CoV-2 nsp13-IN-4 displays a measurable ssDNA− ATPase IC50 of 240 μM alongside its ssDNA+ ATPase IC50 of 57 μM, yielding an inhibition ratio of approximately 4.2 (ssDNA− IC50 / ssDNA+ IC50) . This ratio indicates that nsp13-IN-4 retains some capacity to inhibit basal ATPase activity at higher concentrations, whereas nsp13-IN-1 does not.

ATPase inhibition ratio nsp13 selectivity helicase assay

Recommended Research and Industrial Application Scenarios for SARS-CoV-2 nsp13-IN-1 (CAS 1005304-44-8) Based on Quantitative Evidence


Mechanistic Studies Distinguishing Nucleic-Acid-Stimulated vs. Basal nsp13 ATPase Activity

SARS-CoV-2 nsp13-IN-1 is the preferred chemical probe for experiments that require clean discrimination between ssDNA-stimulated ATPase activity and basal (ssDNA−) ATPase activity of nsp13. Unlike nsp13-IN-4, which exhibits measurable inhibition of both activities, nsp13-IN-1 selectively inhibits only ssDNA+ ATPase (IC50 = 6 μM) with no effect on ssDNA− ATPase. This absolute functional selectivity, combined with high DMSO solubility (41.67 mg/mL), makes nsp13-IN-1 the compound of choice for dissecting the mechanistic contributions of nucleic-acid-dependent ATP hydrolysis to helicase function .

High-Throughput Screening (HTS) Assay Development Requiring Moderate-Potency Reference Inhibitors

SARS-CoV-2 nsp13-IN-1 (IC50 = 6 μM) serves as a valuable reference compound or positive control for HTS campaigns targeting nsp13 helicase. Its intermediate potency—positioned between ultra-potent leads (ellagic acid, B3, A16) and weaker hits (curcumin, nsp13-IN-2)—provides a benchmark for assay window optimization and Z′-factor determination. The compound's exclusive ssDNA+ ATPase inhibition profile simplifies interpretation of screening results by eliminating basal ATPase activity as a confounding variable .

Structure-Activity Relationship (SAR) Studies Exploring ATPase-Selective nsp13 Inhibitor Chemotypes

SARS-CoV-2 nsp13-IN-1 (compound C1), with molecular formula C27H20N4O2, represents a distinct chemotype among nsp13 helicase inhibitors. Its selective inhibition of ssDNA+ ATPase (IC50 = 6 μM) without affecting ssDNA− ATPase differentiates it mechanistically from SSYA10-001 (which primarily inhibits unwinding activity) and nsp13-IN-4 (which inhibits both ATPase activities). Researchers conducting SAR campaigns to develop next-generation coronavirus helicase inhibitors can use nsp13-IN-1 as a selectivity benchmark to evaluate whether new analogs maintain, improve, or lose the ATPase discrimination profile .

COVID-19 Basic Research and Viral Replication Studies in BSL-2 Laboratory Settings

SARS-CoV-2 nsp13-IN-1 is indicated for COVID-19 research applications and may be used in biochemical and cell-based assays to investigate the role of nsp13 helicase in SARS-CoV-2 replication. The compound's nsp13 inhibition profile supports experiments examining how ATPase inhibition correlates with reduced viral RNA synthesis. Its high DMSO solubility (41.67 mg/mL) facilitates preparation of working solutions for dose-response experiments in cellular models .

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